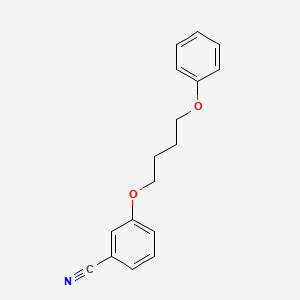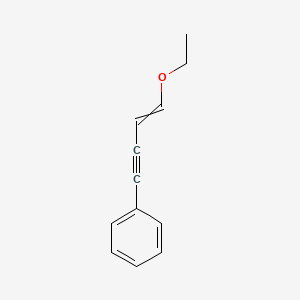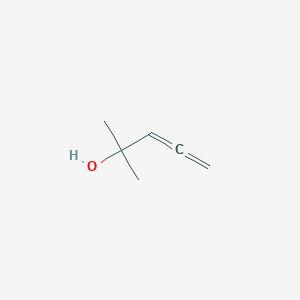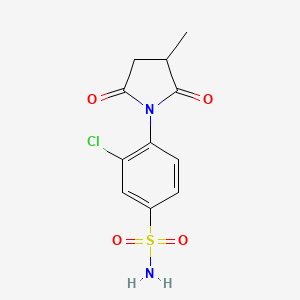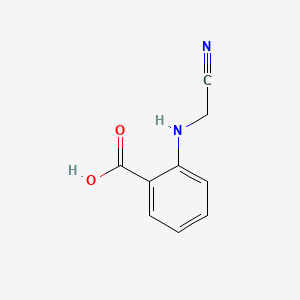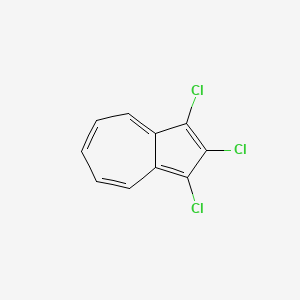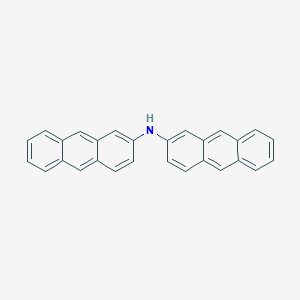
N-(Anthracen-2-YL)anthracen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Anthracen-2-YL)anthracen-2-amine is an organic compound belonging to the class of anthracenes, which are polycyclic aromatic hydrocarbons containing three linearly fused benzene rings. This compound is characterized by the presence of an amine group attached to the anthracene moiety, making it a significant molecule in various scientific research fields due to its unique structural and photophysical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(Anthracen-2-YL)anthracen-2-amine can be synthesized through a multi-step process involving the reaction of anthracene derivatives with amine groups. One common method involves the reaction of anthracene-2-carbaldehyde with an amine under specific conditions to form the desired compound. For instance, the reaction of anthracene-2-carbaldehyde with an amine in ethanol at elevated temperatures can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Anthracen-2-YL)anthracen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a wide range of substituted anthracene compounds .
Wissenschaftliche Forschungsanwendungen
N-(Anthracen-2-YL)anthracen-2-amine has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a probe for studying biological interactions.
Wirkmechanismus
The mechanism of action of N-(Anthracen-2-YL)anthracen-2-amine involves its interaction with various molecular targets and pathways. The compound’s photophysical properties, such as fluorescence, are attributed to its ability to undergo intramolecular charge transfer (ICT) and other electronic transitions. These properties enable it to interact with biological molecules and cellular components, making it useful for imaging and sensing applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: A parent compound with similar structural features but lacking the amine group.
9-(4-Phenyl)anthracene: A derivative with a phenyl group substitution.
9,10-Bis(phenylethynyl)anthracene: A compound with phenylethynyl substitutions at positions 9 and 10.
Uniqueness
N-(Anthracen-2-YL)anthracen-2-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and photophysical properties. This makes it particularly valuable for applications in fluorescence-based imaging and sensing, as well as in the synthesis of more complex organic materials .
Eigenschaften
CAS-Nummer |
31689-21-1 |
|---|---|
Molekularformel |
C28H19N |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
N-anthracen-2-ylanthracen-2-amine |
InChI |
InChI=1S/C28H19N/c1-3-7-21-15-25-17-27(11-9-23(25)13-19(21)5-1)29-28-12-10-24-14-20-6-2-4-8-22(20)16-26(24)18-28/h1-18,29H |
InChI-Schlüssel |
RHVNHSIZQRJNAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)NC4=CC5=CC6=CC=CC=C6C=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


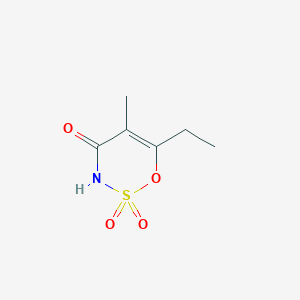
![[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate](/img/structure/B14684541.png)
![[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate](/img/structure/B14684546.png)
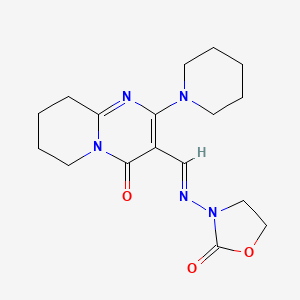
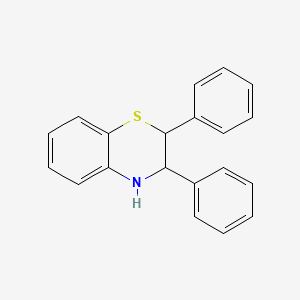
![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)
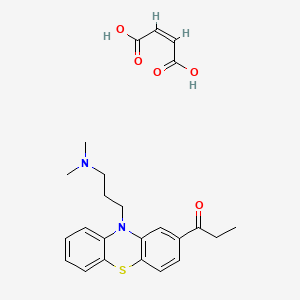
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
